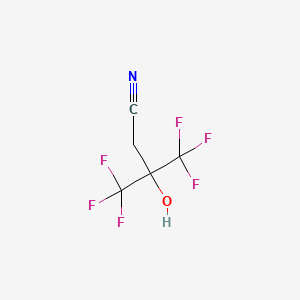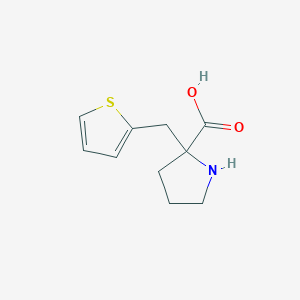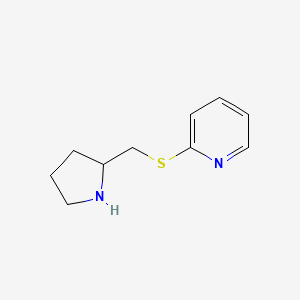
2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring connected via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine typically involves the reaction of pyridine-2-thiol with pyrrolidine derivatives. One common method includes the nucleophilic substitution reaction where pyridine-2-thiol reacts with a pyrrolidine derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl group can participate in redox reactions, while the pyridine and pyrrolidine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ylmethylamine: Similar in structure but lacks the sulfanyl linkage.
Pyridine-2-thiol: Contains the pyridine ring and sulfanyl group but lacks the pyrrolidine ring.
Pyrrolidin-2-one: Contains the pyrrolidine ring but lacks the pyridine ring and sulfanyl group.
Uniqueness
2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine is unique due to the presence of both pyridine and pyrrolidine rings connected via a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H14N2S/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h1-2,5-6,9,11H,3-4,7-8H2 |
InChI Key |
XTFVPDZFDWIBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285415.png)

![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate](/img/structure/B13285426.png)
amine](/img/structure/B13285428.png)
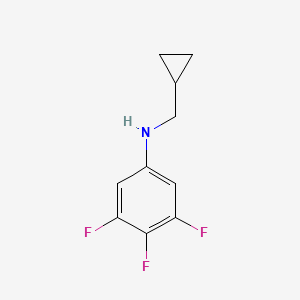
![1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13285446.png)
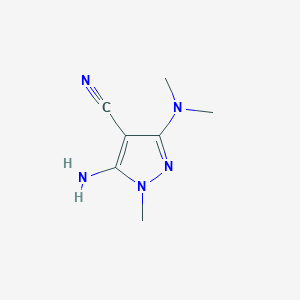
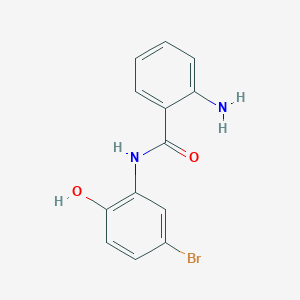
![4-[(Thian-4-yl)amino]butan-2-ol](/img/structure/B13285465.png)

![2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13285478.png)
